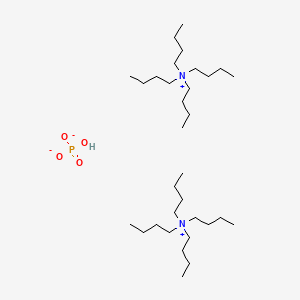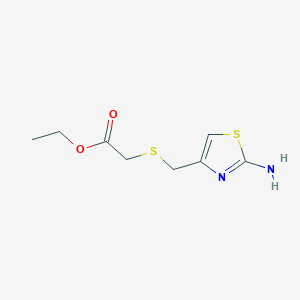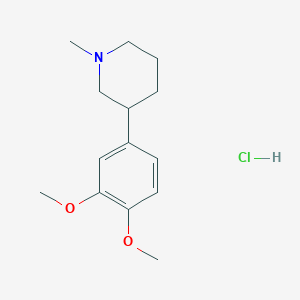
methyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate typically involves the reaction of phenyl hydrazine with dimethyl acetylene dicarboxylate (DMAD) in a one-pot, two-component reaction. This reaction is carried out at reflux temperature for 2 hours in a mixture of toluene and dichloromethane as solvents . The product is then crystallized from an ethanol solution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable solvent-free reactions of corresponding hydrazine derivatives with ethyl acetoacetate . This method is efficient and yields high purity products suitable for various applications.
化学反応の分析
Types of Reactions
methyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. These reactions are usually carried out under controlled temperature and pH conditions to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can revert these products back to alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
methyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate has several scientific research applications:
作用機序
The mechanism of action of methyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to reduced inflammation and pain. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi, leading to cell death .
類似化合物との比較
Similar Compounds
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole core structure and exhibits similar biological activities.
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: Another pyrazole derivative with comparable chemical properties and applications.
Uniqueness
methyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
特性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
methyl 2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C13H14N2O3/c1-9-11(8-12(16)18-2)13(17)15(14-9)10-6-4-3-5-7-10/h3-7,14H,8H2,1-2H3 |
InChIキー |
BKMWADXXPJJDEM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)-2-propenamide](/img/structure/B8557342.png)









![n-(3-Cyanobenzoyl)-2-[(4-methoxybenzyl)oxy]aniline](/img/structure/B8557417.png)
